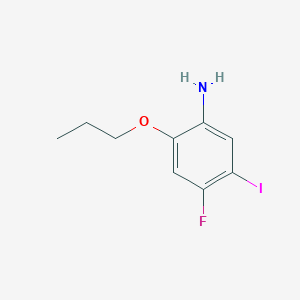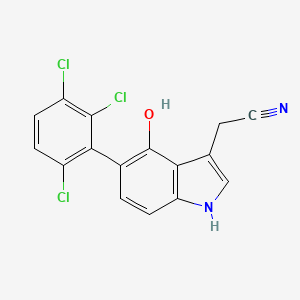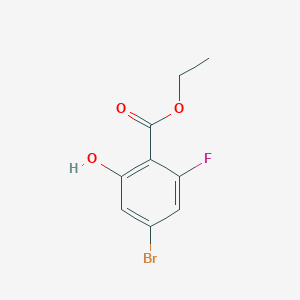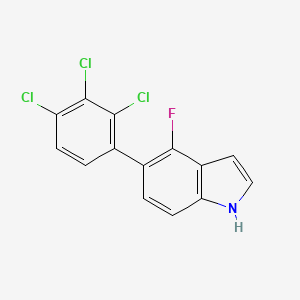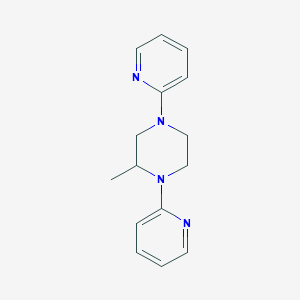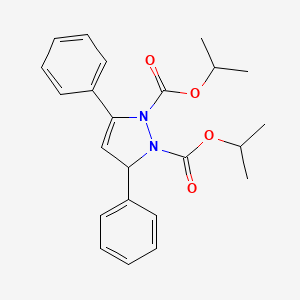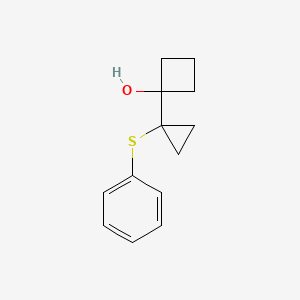
1-(1-(Phenylthio)cyclopropyl)cyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Phenylthio)cyclopropyl)cyclobutanol is an organic compound with the molecular formula C13H16OS It is characterized by a cyclopropyl group attached to a phenylthio moiety and a cyclobutanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Phenylthio)cyclopropyl)cyclobutanol typically involves the reaction of cyclopropyl phenyl sulfide with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Phenylthio)cyclopropyl)cyclobutanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various alcohols and hydrocarbons.
Substitution: Compounds with different functional groups replacing the phenylthio group.
Scientific Research Applications
1-(1-(Phenylthio)cyclopropyl)cyclobutanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(Phenylthio)cyclopropyl)cyclobutanol involves its interaction with specific molecular targets. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The cyclopropyl and cyclobutanol groups contribute to the compound’s stability and overall reactivity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol: A simpler analog without the phenylthio and cyclopropyl groups.
Phenylthioethanol: Contains the phenylthio group but lacks the cyclopropyl and cyclobutanol moieties.
Cyclopropylmethanol: Contains the cyclopropyl group but lacks the phenylthio and cyclobutanol moieties.
Uniqueness
1-(1-(Phenylthio)cyclopropyl)cyclobutanol is unique due to the combination of its structural features, which include the phenylthio, cyclopropyl, and cyclobutanol groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in scientific research.
Properties
Molecular Formula |
C13H16OS |
|---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
1-(1-phenylsulfanylcyclopropyl)cyclobutan-1-ol |
InChI |
InChI=1S/C13H16OS/c14-12(7-4-8-12)13(9-10-13)15-11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10H2 |
InChI Key |
MWQBVMCKLGLRBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2(CC2)SC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


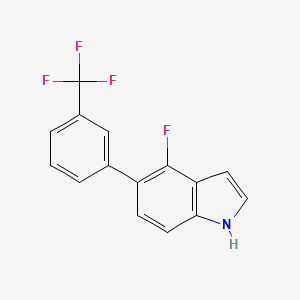

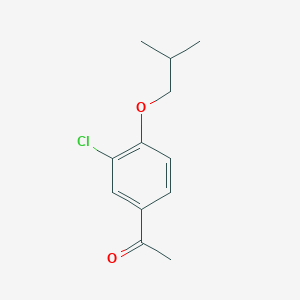
![4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089519.png)
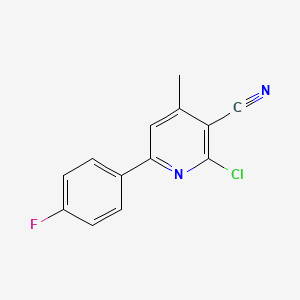
![5-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)picolinic acid](/img/structure/B13089530.png)
![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13089537.png)
![5-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13089541.png)
